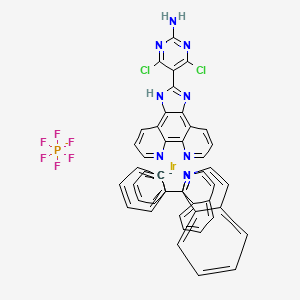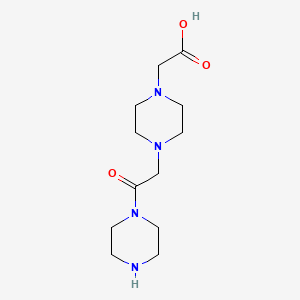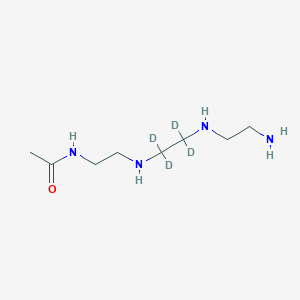![molecular formula C49H68LuN9O16 B12381446 2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)” is a complex chemical entity that incorporates a lutetium-177 isotope. This compound is of significant interest due to its potential applications in targeted radiotherapy, particularly for cancer treatment. The lutetium-177 isotope is known for its favorable properties, including a suitable half-life and emission of beta particles, making it an effective agent for delivering targeted radiation to cancer cells.
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazacyclododecane scaffold. The synthetic route typically includes:
Formation of the tetrazacyclododecane ring: This involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization of the ring: Introduction of carboxylate groups and other functional moieties through substitution reactions.
Attachment of the lutetium-177 isotope: This step requires coordination chemistry techniques to ensure stable binding of the lutetium-177 to the scaffold.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
The compound undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the lutetium-177 or other components of the compound.
Substitution reactions: These are used to introduce or replace functional groups on the tetrazacyclododecane ring.
Coordination reactions: Essential for binding the lutetium-177 isotope to the scaffold.
Common reagents used in these reactions include oxidizing agents, reducing agents, and ligands for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying coordination chemistry and radiochemistry.
Biology: Investigated for its interactions with biological molecules and potential as a radiolabeled tracer.
Medicine: Primarily explored for its use in targeted radiotherapy for cancer treatment. The lutetium-177 isotope delivers localized radiation to cancer cells, minimizing damage to surrounding healthy tissue.
Mechanism of Action
The mechanism of action of this compound involves the emission of beta particles from the lutetium-177 isotope. These beta particles cause damage to the DNA of cancer cells, leading to cell death. The compound targets specific cancer cells through its molecular structure, which allows for selective binding to cancer cell receptors. The pathways involved include the induction of DNA double-strand breaks and subsequent activation of apoptotic pathways.
Comparison with Similar Compounds
Compared to other radiopharmaceuticals, this compound is unique due to its specific structure and the use of lutetium-177. Similar compounds include:
Yttrium-90 labeled compounds: Another beta-emitting isotope used in radiotherapy.
Iodine-131 labeled compounds: Used for both diagnostic and therapeutic purposes.
Samarium-153 labeled compounds: Used in the treatment of bone pain associated with cancer.
The uniqueness of the compound lies in its specific targeting capabilities and the favorable properties of lutetium-177, such as its half-life and radiation emission profile.
Properties
Molecular Formula |
C49H68LuN9O16 |
|---|---|
Molecular Weight |
1216.1 g/mol |
IUPAC Name |
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2 |
InChI Key |
RSTDSVVLNYFDHY-IOCOTODDSA-K |
Isomeric SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3] |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


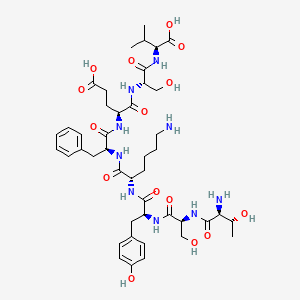
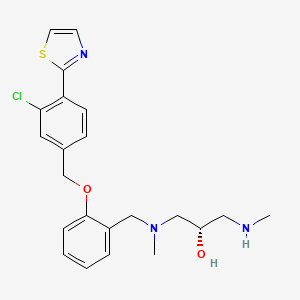
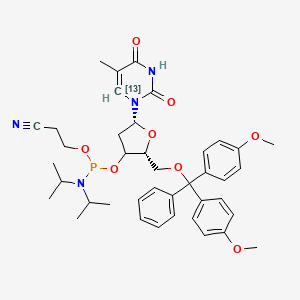
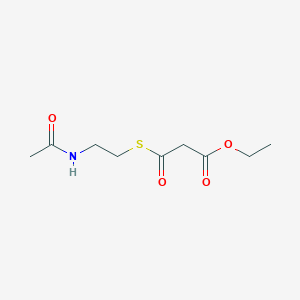
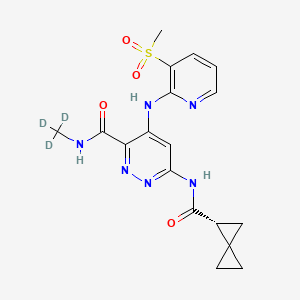

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
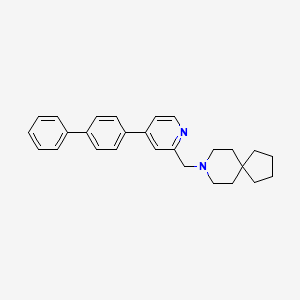

![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
